3-[2-[4-[(4-Fluoro-2-hydroxyphenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-m
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Overview
Description
“3-[2-[4-[(4-Fluoro-2-hydroxyphenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-m” is a complex organic compound that features a piperidine ring, a fluorinated phenol group, and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[2-[4-[(4-Fluoro-2-hydroxyphenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-m” typically involves multi-step organic reactions. The process may start with the preparation of the fluorinated phenol derivative, followed by the introduction of the hydroxyimino group through oximation reactions. The piperidine ring is then constructed via cyclization reactions, and the final product is obtained through a series of coupling and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of the fluorinated phenol and hydroxyimino groups suggests it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structure suggests it may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-[2-[4-[(4-Fluoro-2-hydroxyphenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-m” would depend on its specific interactions with molecular targets. The hydroxyimino group may form hydrogen bonds with biological macromolecules, while the fluorinated phenol group could enhance binding affinity through hydrophobic interactions. The piperidine ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-hydroxybenzaldehyde: A simpler compound with a similar fluorinated phenol group.
Piperidine: The basic structure of the piperidine ring is present in many bioactive compounds.
Oximes: Compounds containing the hydroxyimino group, which are known for their reactivity and biological activity.
Uniqueness
The uniqueness of “3-[2-[4-[(4-Fluoro-2-hydroxyphenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-m” lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
CAS No. |
1391062-47-7 |
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Molecular Formula |
C23H29FN4O3 |
Molecular Weight |
428.508 |
IUPAC Name |
3-[2-[4-[(E)-(4-fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-(hydroxyamino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H29FN4O3/c1-15-18(23(30)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22(26-31)19-6-5-17(24)14-20(19)29/h5-6,14,16,26,31H,2-4,7-13H2,1H3/b22-19+ |
InChI Key |
ZOGOMONCSQMQNH-ZBJSNUHESA-N |
SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=C4C=CC(=CC4=O)F)NO |
Origin of Product |
United States |
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